molecular formula C7H6BrNO2 B1661942 Methyl 5-bromonicotinate CAS No. 29681-44-5

Methyl 5-bromonicotinate

Cat. No. B1661942
CAS RN: 29681-44-5
M. Wt: 216.03 g/mol
InChI Key: AAJZXPWBILCHAW-UHFFFAOYSA-N
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Description

Methyl 5-bromonicotinate, also known as 5-Bromo-3-pyridinecarboxylic Acid Methyl Ester or Methyl 5-Bromo-3-pyridinecarboxylate, is a chemical compound with the molecular formula C7H6BrNO2 . It appears as a white to almost white powder or crystal .


Synthesis Analysis

Methyl 5-bromonicotinate is used as a substrate in a microwave-assisted, palladium-catalyzed arylation of acetone as its TMS enol ether .


Molecular Structure Analysis

The molecular weight of Methyl 5-bromonicotinate is 216.03 . The InChI key for this compound is AAJZXPWBILCHAW-UHFFFAOYSA-N .


Chemical Reactions Analysis

As mentioned earlier, Methyl 5-bromonicotinate is used as a substrate in a microwave-assisted, palladium-catalyzed arylation of acetone as its TMS enol ether .


Physical And Chemical Properties Analysis

Methyl 5-bromonicotinate has a melting point range of 97.0 to 101.0 °C . It is slightly soluble in water . The compound is solid at 20 degrees Celsius .

Safety And Hazards

Methyl 5-bromonicotinate can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

methyl 5-bromopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-11-7(10)5-2-6(8)4-9-3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJZXPWBILCHAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351394
Record name Methyl 5-bromonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromonicotinate

CAS RN

29681-44-5
Record name Methyl 5-bromonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-Bromonicotinate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

5-Bromo-nicotinic acid (5,00 g, 24.7 mmol) was dissolved in methanol (50 mL) and saturated with hydrochloric acid gas. The reaction mixture was allowed to stand for 2.5 days and then filtered. The filtrate was concentrated under reduced pressure and methylene chloride was added. The solution was washed with saturated sodium bicarbonate solution. The aqueous wash was back-extracted with methylene chloride (2x). The combined organic extracts were dried over magnesium sulfate and concentrated in vacuo to afford 5-bromo-nicotinic acid methyl ester (4.72 g).
Quantity
24.7 mmol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a suspension of 5-bromonicotinic acid (20 g, 99.0 mmol) in anhydrous MeOH (100 mL), was carefully added conc. H2SO4 (12 mL) via a syringe. After the addition the reaction mixture was heated to reflux overnight, then cooled to room temperature and concentrated on rotary evaporator. Ice-water (200 mL) was added and a white solid crashed out. The solid was collected by filtration, dissolved in EtOAc (300 mL), washed with aq. NaHCO3, water and brine, dried over MgSO4, filtered and evaporated to give 18 g of 5-Bromo-nicotinic acid methyl ester as a white powder. Yield 84%. 1H NMR (400 MHz, DMSO): 3.88 (s, 3H); 0.74 (s, 3H), 8.43 (s, 1H,), 8.96 (s, 1H), 9.02 (s, 1H). MS (M+H, 217).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
69
Citations
BR Clark - Journal of Labelled Compounds and …, 1976 - Wiley Online Library
… Methyl nicotinate-5- H was prepared in dry tetrahydrofuran by palladium-catalyzed deuterolysis of methyl 5-bromonicotinate. Acid hydrolysis of the crude reaction mixture resulted in a 92…
WJ Thompson, J Gaudino - The Journal of Organic Chemistry, 1984 - ACS Publications
… A stirred mixture of methyl 5-bromonicotinate (4, 0.217 g, 1 … To a stirred solution of the methyl 5-bromonicotinate (10 mmol… A stirred mixture of 10 mmol of the methyl 5bromonicotinate, 15 …
Number of citations: 383 pubs.acs.org
F Bracher, T Papke - Monatshefte für Chemie/Chemical Monthly, 1995 - Springer
… Pyridine alkaloids from Rubiaceae were prepared by palladium-catalyzed cross-coupling reactions of methyl 5-bromonicotinate (6) with various organometallic reagents. Baker's yeast …
Number of citations: 16 link.springer.com
SS GAIKWAD, BV PAWAR, MD SANGALE… - aacmanchar.edu.in
… Thiosemicarbazides (2) were prepared from methyl 5-bromonicotinate. We have used conventional as well as nonconventional methods for the synthesis of title compounds. Ultrasonic …
Number of citations: 0 aacmanchar.edu.in
F Streightoff - Journal of Bacteriology, 1963 - Am Soc Microbiol
… 40 2,500 Methyl-5-bromonicotinate ......100 … 5-FNAM and methyl-5-bromonicotinate were about equally inhibitory. 5-FNA did not … Methyl -5-bromonicotinate 5-Methylthionicotinamide .... …
Number of citations: 12 journals.asm.org
BJ Knight, ZA Tolchin, JM Smith - Chemical Communications, 2021 - pubs.rsc.org
… For 5-bromonicotinitrile (13) and methyl 5-bromonicotinate (22), the combined directing effect resulted in preferential addition at C6. When other nicotinates were evaluated (18–21), the …
Number of citations: 15 pubs.rsc.org
BT O'Neill, D Yohannes, MW Bundesmann… - Organic …, 2000 - ACS Publications
… An 80% yield of purified 8a was obtained after palladium-mediated reaction with methyl 5-bromonicotinate 7. Attempted formation and isolation of a boronic acid from reaction of 4 with …
Number of citations: 108 pubs.acs.org
P Zhou, X Wang, L Yue, L Fan, Y He - Inorganic Chemistry, 2021 - ACS Publications
… The ligand H 2 L was synthesized by saponification of its ester precursor acquired by a cross-coupling reaction of methyl 5-(pinacolboryl)nicotinate and methyl 5-bromonicotinate. An 1 …
Number of citations: 7 pubs.acs.org
JCD Hartwieg, JW Priess, H Schütz… - … Process Research & …, 2014 - ACS Publications
… Pd(PPh 3 ) 4 (40 g, 0.045 mol) was added to a solution of methyl 5-bromonicotinate (312 g, 1.44 mol) and m- or p-tolylboronic acid (226 g, 1.66 mol) in MeOH (600 mL), toluene (2400 …
Number of citations: 4 pubs.acs.org
H Gilman, SM Spatz - The Journal of Organic Chemistry, 1951 - ACS Publications
1486 HENRY GILMAN AND SYDNEY M. SPATZ compounds has been established by numerous workers (4, 5); on the other hand, the versatility of the XM interconversion reaction2 (6) …
Number of citations: 140 pubs.acs.org

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